molecular formula C58H66N8O36 B12611093 Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane CAS No. 919106-14-2

Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane

Cat. No.: B12611093
CAS No.: 919106-14-2
M. Wt: 1451.2 g/mol
InChI Key: IVFOVXLDVLRMNJ-UHFFFAOYSA-N
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Description

Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane is a compound that features a unique bicyclic structure. . The presence of the pyridine ring and the azabicyclohexane structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane, can be achieved through several methods. One common approach involves the cyclization of 1,n-enynes and related reactions . Another method includes intramolecular and intermolecular cyclopropanations . These reactions often require transition metal catalysis and can be performed under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Photochemical decomposition of CHF2-substituted pyrazolines is one such method that has been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . This method offers advantages such as simple operation, mild conditions, and excellent functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives such as:

Uniqueness

What sets oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane apart is its combination of the pyridine ring and the azabicyclohexane structure. This unique combination enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

919106-14-2

Molecular Formula

C58H66N8O36

Molecular Weight

1451.2 g/mol

IUPAC Name

oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/4C10H12N2.9C2H2O4/c4*1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;9*3-1(4)2(5)6/h4*1-3,5,9,12H,4,6-7H2;9*(H,3,4)(H,5,6)

InChI Key

IVFOVXLDVLRMNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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